molecular formula C10H20O4 B8216293 Methyl 7,7-dimethoxyheptanoate

Methyl 7,7-dimethoxyheptanoate

Cat. No.: B8216293
M. Wt: 204.26 g/mol
InChI Key: PRFTUWPGVGWACW-UHFFFAOYSA-N
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Description

Methyl 7,7-dimethoxyheptanoate is a methyl ester derivative of heptanoic acid, characterized by two methoxy (-OCH₃) groups at the 7th carbon position of the aliphatic chain. The compound’s ester and methoxy functionalities may influence its solubility, reactivity, and stability compared to simpler esters .

Properties

IUPAC Name

methyl 7,7-dimethoxyheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O4/c1-12-9(11)7-5-4-6-8-10(13-2)14-3/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFTUWPGVGWACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCCCC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 7,7-dimethoxyheptanoate can be synthesized through a multi-step process involving the esterification of heptanoic acid followed by the introduction of methoxy groups. One common method involves the reaction of heptanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl heptanoate. This intermediate is then subjected to methoxylation using dimethyl sulfate or methanol in the presence of a base like sodium methoxide to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and methoxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 7,7-dimethoxyheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 7,7-dimethoxyheptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7,7-dimethoxyheptanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release methanol and heptanoic acid, which may interact with cellular enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Ethyl 7-(4-Methoxyphenyl)-4,7-Dioxo-heptanoate (CAS: 1188265-06-6)

Structural and Functional Differences :

  • Molecular Formula: C₁₆H₂₀O₅ (vs. C₁₀H₁₈O₄ for Methyl 7,7-dimethoxyheptanoate).
  • Functional Groups : Ethyl ester, 4-methoxyphenyl substituent, and two ketone groups at positions 4 and 7 (vs. methyl ester and two methoxy groups in the target compound).
  • Synthesis and Purity : Reported synthesis yields for the ethyl derivative are 43–49%, with purity ≥95–98% from commercial sources .

Key Implications: The phenyl and ketone groups in the ethyl derivative enhance its aromaticity and electrophilicity, making it more reactive in conjugate addition reactions.

Methyl Gallate and Vanillic Acid

Methyl gallate, a phenolic ester, exhibits antioxidant properties due to its hydroxyl groups, whereas vanillic acid’s carboxylic acid group enhances acidity. These differences highlight how the absence of hydroxyl groups in this compound may reduce antioxidant activity but improve stability under basic conditions .

Data Table: Comparative Analysis

Parameter This compound Ethyl 7-(4-Methoxyphenyl)-4,7-Dioxo-heptanoate Methyl Gallate
Molecular Formula C₁₀H₁₈O₄ C₁₆H₂₀O₅ C₈H₈O₅
Molecular Weight 202.25 g/mol 292.33 g/mol 184.15 g/mol
Functional Groups Methyl ester, 2 methoxy Ethyl ester, 4-methoxyphenyl, 2 ketones Methyl ester, 3 hydroxyl
Key Substituents Dimethoxy at C7 Phenyl and ketones at C4/C7 Galloyl moiety
Reported Purity Not available 95–98% ≥98% (isolated from plants)
Synthesis Yield Not available 43–49% Not specified
Applications Hypothesized: Synthetic intermediate Pharmaceutical intermediates, ketone chemistry Antioxidants, natural products

Research Findings and Limitations

  • Synthetic Challenges: The ethyl derivative’s lower synthesis yields (43–49%) compared to typical esterification reactions suggest that aromatic or ketone substituents complicate purification . This compound’s synthesis may face similar hurdles due to steric effects.
  • Biological Activity: Unlike methyl gallate or vanillic acid, this compound lacks hydroxyl groups, which may limit its role in redox biology but expand utility in non-polar solvents or lipid-based systems .

Notes on Evidence Limitations

Comparisons are extrapolated from structurally related esters (e.g., ethyl derivatives) or compounds with methoxy/ester functionalities. Further experimental studies are required to validate physicochemical properties, reactivity, and applications of the target compound.

Q & A

Q. What spectroscopic methods are recommended for characterizing the purity and structure of Methyl 7,7-dimethoxyheptanoate?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of methoxy groups (δ ~3.3–3.5 ppm for OCH3_3) and ester carbonyl signals (δ ~170–175 ppm). Compare chemical shifts with structurally analogous compounds (e.g., methyl esters with dimethoxy substituents) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., C11_{11}H20_{20}O4_4 for this compound, exact mass 216.1362) and detect fragmentation patterns indicative of ester cleavage .
  • Infrared (IR) Spectroscopy : Identify ester C=O stretches (~1740 cm1^{-1}) and methoxy C-O vibrations (~1100–1250 cm1^{-1}) .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer :

  • Esterification : React 7,7-dimethoxyheptanoic acid with methanol under acid catalysis (e.g., H2_2SO4_4) or using coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Protection/Deprotection Strategies : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates during synthesis, as seen in structurally related methyl esters .
  • Optimization : Monitor reaction progress via TLC or GC-MS to minimize side products like transesterification or over-oxidation .

Q. How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?

Methodological Answer :

  • Crystal Growth : Recrystallize the compound from a solvent system (e.g., ethanol/water) to obtain single crystals suitable for diffraction .
  • Data Collection : Use a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and multiscan absorption correction (SADABS) .
  • Structural Refinement : Employ SHELXS97 to refine bond lengths, angles, and torsional parameters. Analyze dihedral angles between methoxy groups and the main chain to confirm stereochemistry .

Advanced Research Questions

Q. What computational methods are suitable for predicting the stability and reactivity of this compound derivatives?

Methodological Answer :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate thermodynamic stability, HOMO-LUMO gaps, and electrostatic potential surfaces .
  • Conformational Analysis : Perform relaxed potential energy surface (PES) scans to identify low-energy conformers and compare with experimental crystallographic data .
  • Reactivity Studies : Simulate nucleophilic attack at the ester carbonyl group using solvent models (e.g., PCM for methanol) to predict hydrolysis kinetics .

Q. How should researchers address discrepancies between experimental spectroscopic data and computational predictions?

Methodological Answer :

  • Error Analysis : Quantify deviations in NMR chemical shifts (e.g., >0.5 ppm for 1H^1H) or IR frequencies (>20 cm1^{-1}) by cross-validating with higher-level theories (e.g., CCSD(T)) or empirical scaling factors .
  • Solvent Effects : Re-run DFT calculations with explicit solvent models (e.g., COSMO) to account for solvent-induced shifts in spectroscopic signals .
  • Crystallographic Validation : Compare computed geometries (bond lengths/angles) with X-ray data to identify systematic errors in computational models .

Q. What strategies can resolve conformational heterogeneity in this compound derivatives during crystallographic studies?

Methodological Answer :

  • Disorder Modeling : Use split-site occupancy refinement for flexible methoxy groups, as demonstrated in studies of thiochromene derivatives (e.g., occupancy ratios of 0.427:0.573 for disordered atoms) .
  • Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., C–H···O bonds) that stabilize specific conformers in the crystal lattice .
  • Dynamic NMR : Complement crystallography with variable-temperature NMR to probe conformational exchange in solution .

Q. How can meta-analytical approaches improve the interpretation of heterogeneous data in studies of methyl ester derivatives?

Methodological Answer :

  • Heterogeneity Assessment : Use Q-statistics or I2^2 indices to quantify variability in experimental datasets (e.g., reaction yields, spectroscopic parameters) .
  • Subgroup Analysis : Stratify data by synthetic conditions (e.g., catalyst type, solvent polarity) to identify sources of inconsistency .
  • Community Engagement : Consult domain experts to determine if combining data from structurally divergent compounds (e.g., cyclophanes vs. linear esters) is chemically meaningful .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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